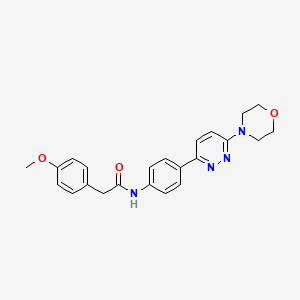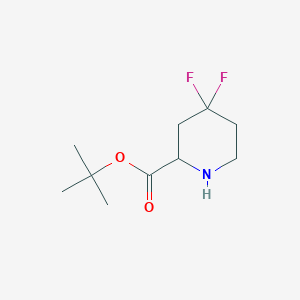
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" is an intricate chemical entity known for its multifaceted applications in diverse scientific domains. It is characterized by its complex structure, combining various functional groups that confer unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves a multi-step process incorporating various chemical reagents and catalysts. The preparation starts with the synthesis of intermediates, leading to the final compound through sequential reactions. Key reaction conditions include controlled temperatures, pH levels, and specific solvent systems to ensure the desired product's purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound necessitates the use of large-scale reactors and sophisticated purification techniques. These methods often involve automated systems to maintain precise control over reaction parameters, ensuring consistent quality and efficiency. Typically, batch or continuous flow processes are employed depending on the production requirements.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reacting with reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions, often utilizing halogenation or acylation agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, acylating agents such as acetyl chloride.
Major Products
Depending on the reaction pathway, the major products include derivatives where functional groups are modified or replaced, leading to compounds with altered chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in various fields:
Chemistry: As a reagent or intermediate in synthetic organic chemistry for developing new chemical entities.
Biology: In biochemical assays and as a probe to study biological mechanisms.
Industry: Utilized in the manufacture of advanced materials, including polymers and specialty chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, inhibiting or modulating their activity. The pathways involved include signal transduction, metabolic pathways, and gene expression regulation, depending on the application context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to other compounds in its class, "6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate" stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity. Similar compounds include:
5-(2-ethylbutanamido)-1,3,4-thiadiazol derivatives
Pyran-3-yl 2-chlorobenzoates
Fluorobenzoate compounds
Each of these related compounds shares some structural features but differs in terms of reactivity, stability, and application potential, underscoring the unique nature of the target compound.
That’s a deep dive into the world of this fascinating compound. Quite the journey from the lab bench to potential real-world applications!
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHBXYJILKZHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2721008.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)




![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)


